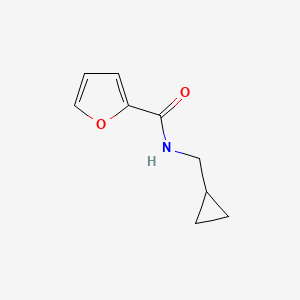

N-(cyclopropylmethyl)furan-2-carboxamide

Description

Contextualizing the Furan-2-carboxamide Scaffold in Medicinal Chemistry

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govijabbr.com This heterocyclic motif, consisting of a furan (B31954) ring linked to a carboxamide group, has been extensively utilized in the development of therapeutic agents across a wide spectrum of diseases. Its versatility allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The biological activities associated with furan-2-carboxamide derivatives are broad and significant. Researchers have successfully synthesized and evaluated derivatives exhibiting potent antimicrobial, anti-inflammatory, anticancer, and antihyperlipidemic properties. researchgate.netmdpi.com For instance, certain furan-2-carboxamide derivatives have shown promising activity against various bacterial and fungal strains. mdpi.com In the realm of oncology, these compounds have been investigated for their potential to inhibit cancer cell proliferation. Furthermore, the furan-2-carboxamide scaffold has been identified as a valuable starting point for the development of agents targeting specific enzymes and receptors. mdpi.com

One notable strategy in drug design involves the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety. nih.govnih.gov This approach has been shown to enhance the metabolic stability of compounds while retaining or even improving their biological activity. nih.govnih.gov This highlights the robustness and favorable characteristics of the furan-2-carboxamide scaffold for the design of novel therapeutic agents.

Table 1: Reported Biological Activities of Furan-2-carboxamide Derivatives

| Biological Activity | Example of Derivative Class | Reference |

|---|---|---|

| Antibacterial | Carbamothioyl-furan-2-carboxamides | mdpi.com |

| Antifungal | Carbamothioyl-furan-2-carboxamides | mdpi.com |

| Anti-inflammatory | Benzofuran carboxamides | researchgate.net |

| Anticancer | Carbamothioyl-furan-2-carboxamide derivatives | mdpi.com |

| Antihyperlipidemic | N-(benzoylphenyl)-2-furamides | researchgate.net |

| Antibiofilm | Furan-2-carboxamides | nih.govnih.gov |

The Cyclopropylmethyl Moiety: Structural Significance in Bioactive Compounds

The cyclopropylmethyl group is a small, conformationally constrained substituent that imparts unique and advantageous properties to bioactive molecules. nih.goviris-biotech.descientificupdate.com Its incorporation into drug candidates is a well-established strategy in medicinal chemistry to address various challenges encountered during drug discovery and development. nih.goviris-biotech.descientificupdate.com

One of the primary benefits of the cyclopropyl (B3062369) ring is its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an increased half-life and improved pharmacokinetic profile of a drug. hyphadiscovery.com

Table 2: Key Contributions of the Cyclopropyl Moiety in Drug Design

| Property | Description | Reference |

|---|---|---|

| Enhanced Metabolic Stability | Reduced susceptibility to oxidative metabolism by CYP enzymes. | hyphadiscovery.com |

| Increased Potency | Favorable conformational rigidity for receptor binding. | nih.gov |

| Reduced Off-Target Effects | Improved selectivity due to conformational constraint. | nih.gov |

| Increased Brain Permeability | Can favorably modulate lipophilicity. | nih.gov |

| Conformational Restriction | Prevents proteolytic hydrolysis in peptides/peptidomimetics. | nih.gov |

Research Trajectory and Scope for N-(cyclopropylmethyl)furan-2-carboxamide

While specific experimental data for this compound is limited in publicly available research, its chemical structure suggests several promising avenues for future investigation. The combination of a biologically versatile furan-2-carboxamide core with a metabolically robust and conformationally rigid cyclopropylmethyl group provides a strong rationale for its synthesis and biological evaluation.

A logical starting point for research would be to synthesize this compound and screen it against a panel of biological targets known to be modulated by other furan-2-carboxamide derivatives. This could include assays for antibacterial, antifungal, anti-inflammatory, and anticancer activity. The results of these initial screens would provide valuable insights into the potential therapeutic areas where this compound might be most effective.

Future research could also explore the synthesis of derivatives of this compound. Modifications to the furan ring, for example, could be investigated to further probe structure-activity relationships and optimize potency and selectivity. Given the known applications of related compounds, investigations into its potential as an antibiofilm agent or as an inhibitor of specific enzymes could also prove fruitful. The development of a robust synthetic route to this compound would be the foundational first step in unlocking its potential in chemical biology research.

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(8-2-1-5-12-8)10-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHRHXBVTJFEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylmethyl Furan 2 Carboxamide and Its Analogues

Foundational Synthetic Strategies for Amide Formation

The cornerstone of synthesizing N-(cyclopropylmethyl)furan-2-carboxamide lies in the formation of the amide linkage between a furan-2-carboxylic acid derivative and cyclopropylmethanamine.

Direct Amide Coupling Reactions

Direct coupling of a carboxylic acid and an amine is a widely used method for amide bond formation. This approach typically involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Common coupling agents used for the synthesis of furan-2-carboxamides include carbodiimides, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), and phosphonium (B103445) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov For instance, furan-2-carboxylic acid can be activated with CDI in a solvent like tetrahydrofuran (B95107) (THF) before the addition of the amine. nih.gov

A general representation of this reaction is the coupling of furan-2-carboxylic acid with various amines, as detailed in the following table.

| Entry | Amine | Coupling Agent | Solvent | Conditions | Yield (%) | Reference |

| 1 | t-butylcarbazate | CDI | THF | 45 °C, 18-20 h | 90 | nih.gov |

| 2 | 1,4-diaminobenzene | CDI | THF | 45 °C, 18 h | Not specified | nih.gov |

| 3 | 3-aminobenzoic acid | CDI | THF | 45 °C, 20 h | 47 | nih.gov |

| 4 | Methyl 2-(4-aminophenoxy)acetate | HATU, DIPEA | DMF | Not specified | 85 | nih.gov |

| Table 1: Examples of Direct Amide Coupling Reactions for the Synthesis of Furan-2-Carboxamide Derivatives. |

Alternative Approaches to Carboxamide Linkage Elaboration

An alternative to direct coupling involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Furan-2-carboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form furan-2-carbonyl chloride. This acyl chloride is then reacted with cyclopropylmethanamine, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to yield this compound. mdpi.com

This two-step approach can be advantageous when the direct coupling reaction is sluggish or results in low yields.

Advanced Synthetic Routes Incorporating Furan (B31954) and Cyclopropylmethyl Moieties

To enhance efficiency and control over the synthesis, advanced methodologies such as microwave-assisted synthesis and stereoselective approaches are employed.

Microwave-Assisted Organic Synthesis in Furan Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. In the context of furan chemistry, microwave-assisted synthesis has been successfully applied to the preparation of various derivatives. researchgate.netresearchgate.net For example, the synthesis of furan-annulated heterocycles has been achieved in high yields within minutes under microwave irradiation. researchgate.net While a specific example for this compound is not detailed in the provided search results, the general applicability of this technique to furan-2-carboxamide synthesis is well-established. researchgate.net

| Reactants | Product Type | Solvent | Power/Temp | Time | Yield (%) | Reference |

| 4-hydroxycoumarin, benzaldehydes, isocyanides | Furan annulated heterocycles | DMF | Not specified | 3 min | 79-94 | researchgate.net |

| Furfural derivatives and active methylene (B1212753) compounds | 5-Substituted furfurylidenes | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Table 2: Examples of Microwave-Assisted Synthesis of Furan Derivatives. |

Stereoselective Synthesis of Cyclopropylmethyl-Containing Precursors

When chirality is a factor in the target molecule, stereoselective synthesis of the precursors is crucial. For analogues of this compound that may contain stereocenters on the cyclopropane (B1198618) ring, methods for the stereoselective synthesis of cyclopropylamine (B47189) derivatives are employed.

Several strategies exist for the enantioselective synthesis of cyclopropane-containing building blocks. These include the use of chiral catalysts in cyclopropanation reactions and the application of chiral auxiliaries. doi.orgnih.gov For instance, highly diastereoselective synthesis of borylated (aminomethyl)cyclopropanes has been achieved through the reaction of lithiated 1,1-diborylalkanes with α-halo or α-tosyl aziridines. tymcdonald.com Another approach involves the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids to produce cyclopropane derivatives with high stereoselectivity. doi.org

| Method | Precursors | Key Reagent/Catalyst | Stereoselectivity | Reference |

| Diastereoselective cyclopropanation | Lithiated 1,1-diborylalkanes, α-halo/α-tosyl aziridines | - | High d.r. | tymcdonald.com |

| 1,3-Dipolar cycloaddition | Chiral dehydro amino acids | Diazomethane | High stereoselectivity | doi.org |

| Biocatalytic cyclopropanation | Styrene derivatives | Engineered myoglobin (B1173299) catalysts | 98–99.9% de; 96–99.9% ee | nih.gov |

| Table 3: Methods for Stereoselective Synthesis of Cyclopropyl-Containing Precursors. |

Preclinical Pharmacological Profiling of N Cyclopropylmethyl Furan 2 Carboxamide Derivatives

Assessment in Preclinical Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy in a physiological context.

The therapeutic potential of compounds bearing the N-cyclopropylmethyl moiety has been validated in animal models, particularly for indications such as pain. nih.gov A potent and selective kappa opioid receptor (KOR) agonist featuring this group was evaluated in rodent models of pain. nih.gov The compound exhibited potent, dose-dependent, and long-lasting antinociceptive activity in both hot plate and abdominal constriction assays. nih.gov Importantly, these effects were confirmed to be KOR-mediated. The study also noted that the compound did not produce any noticeable aversion or sedation in the rodent models, highlighting a potentially favorable profile for further development. nih.gov

| Compound Class | Animal Model(s) | Disease/Condition Model | Key Efficacy Finding |

| N-cyclopropylmethyl KOR agonist derivative | Rodent | Acute pain | Potent, dose-dependent, and long-lasting antinociceptive activity |

Structure Activity Relationship Sar of N Cyclopropylmethyl Furan 2 Carboxamide Analogues

Systematic Modification of the Furan (B31954) Ring: Influence on Bioactivity

The furan ring is a key pharmacophoric element in this class of compounds, and its substitution pattern significantly modulates biological activity. Modifications have primarily focused on the 5-position of the furan ring, although replacement of the entire ring has also been explored as a strategy to enhance desired properties.

One area of investigation has been the introduction of aryl groups at the 5-position of the furan-2-carboxamide core, leading to the development of 5-aryl-furan-2-carboxamide derivatives. A systematic SAR investigation of these analogues as potential urotensin-II (UT) receptor antagonists revealed that the nature and position of substituents on the C-5 aryl ring are critical for potency. For instance, the introduction of a 3,4-difluorophenyl group at the 5-position resulted in a highly potent UT antagonist with an IC50 value of 6 nM. nih.gov This suggests that electron-withdrawing groups on the C-5 aryl substituent can enhance bioactivity.

Further studies have explored the bioisosteric replacement of the furan ring with other heterocyclic systems to improve metabolic stability and modulate activity. nih.gov For example, replacing the furan moiety with thiophene (B33073) or selenophene (B38918) in related diamidine compounds resulted in stronger DNA minor groove binders with enhanced antiprotozoal activity compared to the parent furan-containing compound. nih.gov This indicates that while the furan ring is a privileged scaffold, other five-membered heterocycles can also be accommodated, and in some cases, may even be superior for certain biological targets.

The table below summarizes the impact of furan ring modifications on the bioactivity of furan-2-carboxamide analogues.

| Modification | Position | Substituent/Replacement | Observed Effect on Bioactivity | Reference Compound Example |

| Aryl Substitution | 5 | 3,4-difluorophenyl | Increased potency as a urotensin-II receptor antagonist. | 5-(3,4-difluorophenyl)-N-(cyclopropylmethyl)furan-2-carboxamide analogue |

| Heterocycle Replacement | Core | Thiophene | Enhanced antiprotozoal activity and DNA binding. | Thiophene-2-carboxamide analogue |

| Heterocycle Replacement | Core | Selenophene | Enhanced antiprotozoal activity and DNA binding. | Selenophene-2-carboxamide analogue |

Variations in the Cyclopropylmethyl Amine Moiety: Effects on Potency and Selectivity

The N-(cyclopropylmethyl) group is a common structural motif in pharmacologically active compounds, often contributing to favorable interactions with biological targets and influencing properties such as receptor affinity and selectivity. Variations of this moiety in the context of furan-2-carboxamides can have a profound impact on their biological profile.

While specific SAR studies on the cyclopropylmethyl group within N-(cyclopropylmethyl)furan-2-carboxamide are not extensively documented in publicly available literature, general principles from related classes of compounds can provide valuable insights. For example, in a series of morphinan-based opioid receptor ligands, the 17-cyclopropylmethyl substituent was found to be important for their antagonist activity at the mu-opioid receptor. nih.gov This suggests that the cyclopropyl (B3062369) group's unique steric and electronic properties can be crucial for receptor interaction.

The following table outlines potential modifications to the cyclopropylmethyl amine moiety and their predicted effects based on general medicinal chemistry principles.

| Modification | Rationale | Predicted Effect on Potency/Selectivity | Hypothetical Analogue |

| Replacement of cyclopropyl with other small cycloalkyl groups (e.g., cyclobutyl) | To probe the optimal ring size for receptor binding. | May increase or decrease potency depending on the specific target's binding pocket dimensions. | N-(cyclobutylmethyl)furan-2-carboxamide |

| Introduction of substituents on the cyclopropyl ring | To introduce additional interaction points or alter electronic properties. | Could enhance potency or selectivity through specific interactions with the target. | N-((1-methylcyclopropyl)methyl)furan-2-carboxamide |

| Bioisosteric replacement of the amide bond (e.g., with a 1,2,3-triazole) | To improve metabolic stability and pharmacokinetic properties. | May maintain or alter potency while improving drug-like properties. | 1-(cyclopropylmethyl)-4-(furan-2-yl)-1H-1,2,3-triazole |

Conformational Constraints and Their Role in Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For this compound analogues, the relative orientation of the furan ring and the cyclopropylmethyl amide side chain is governed by the rotational barrier around the amide bond and the furan-carbonyl bond.

Computational and experimental studies on the simpler analogue, N-methylfuran-2-carboxamide, have provided valuable insights into the conformational preferences of the furan-2-carboxamide core. nih.govresearchgate.net These studies reveal that N-methylfuran-2-carboxamide can exist in different conformations due to rotation around the C2-C(O) bond. The presence of an intramolecular hydrogen bond between the furan oxygen and the amide proton can influence the preferred conformation. nih.gov Although the cyclopropylmethyl group is larger than a methyl group, the fundamental conformational principles are expected to be similar.

The conformation of the cyclopropylmethyl group itself can also play a role in molecular recognition. The orientation of the cyclopropyl ring relative to the rest of the molecule can influence how the compound fits into a binding pocket. Constraining the conformation of the molecule, for example, by introducing rigid linkers or incorporating the structure into a ring system, can lock it into a bioactive conformation, potentially leading to increased potency and selectivity. Molecular dynamics simulations of related ligands have shown that the orientation of substituents can vary significantly in different receptor environments, highlighting the importance of conformational flexibility and the potential benefits of conformational constraint in ligand design. nih.gov

Rational Design Principles for Optimized Derivatives

The rational design of optimized this compound derivatives relies on the integration of the SAR data discussed in the previous sections with modern drug design strategies.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. researchgate.net Docking studies can be performed to predict the binding mode of this compound and its analogues within the target's active site. This information can then be used to design new derivatives with improved interactions, such as additional hydrogen bonds or hydrophobic contacts. For example, molecular docking of furan-2-carboxamide derivatives into the LasR receptor of P. aeruginosa has been used to rationalize their antibiofilm activity and guide the design of more potent compounds. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. researchgate.net This model defines the essential steric and electronic features required for bioactivity. New molecules can then be designed to fit this pharmacophore, increasing the probability of discovering potent derivatives.

Bioisosteric Replacement: As discussed previously, the replacement of key functional groups with bioisosteres is a widely used strategy to optimize drug-like properties. drughunter.com For this compound, this could involve replacing the furan ring with other heterocycles, modifying the amide linker, or altering the cyclopropylmethyl group to improve metabolic stability, solubility, or cell permeability while maintaining or enhancing biological activity. nih.govnih.gov A design strategy that led to the development of a series of furan-2-carboxamides with antibiofilm activity involved the bioisosteric replacement of a labile furanone ring to improve chemical stability. nih.gov

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop new chemical entities with enhanced therapeutic potential.

Computational Chemistry and in Silico Approaches in N Cyclopropylmethyl Furan 2 Carboxamide Research

Molecular Docking and Virtual Screening Paradigms

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. In the context of furan-2-carboxamide derivatives, docking studies have been instrumental in elucidating potential biological targets and mechanisms of action. For instance, research on a diverse set of furan-2-carboxamides identified the LasR protein in Pseudomonas aeruginosa as a plausible target for their anti-biofilm activity. Molecular docking simulations proposed that these compounds share a binding mode similar to related furanones within the LasR binding site, achieving excellent docking scores.

Virtual screening, a broader application of docking, allows for the rapid assessment of large compound libraries against a specific target. This approach can be hypothetically applied to N-(cyclopropylmethyl)furan-2-carboxamide to screen for its potential activity against various receptors. For example, a library containing this compound could be screened against targets like the VEGFR-2 kinase, which has been explored for other furan-2-carboxamide hybrids. The process involves docking each compound in the library into the receptor's binding pocket and scoring them based on their predicted binding affinity. High-scoring compounds are then prioritized for further experimental validation.

Table 1: Illustrative Molecular Docking Results for Furan-2-Carboxamide Derivatives against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| This compound | -8.5 | TYR204, LYS123 | Hydrogen Bond, Pi-Alkyl |

| Furan-2-carboxamide (core) | -6.2 | SER301 | Hydrogen Bond |

| Derivative A | -9.1 | TYR204, ASP299 | Hydrogen Bond, Salt Bridge |

| Derivative B | -7.8 | LEU150, PHE208 | Hydrophobic Interactions |

Note: This table is illustrative and based on typical data from docking studies of similar compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Analysis

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex compared to static docking. These simulations model the movement of atoms over time, providing insights into the conformational flexibility of both the ligand and the protein. For this compound, MD simulations could be employed to validate docking poses and assess the stability of its interaction with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds based on their physicochemical properties or structural features (descriptors).

For a series of furan-2-carboxamide derivatives, a QSAR model could be developed to predict their anti-biofilm, anti-cancer, or antimicrobial activities. The process involves:

Data Collection: Assembling a dataset of furan-2-carboxamide analogs with experimentally determined biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as molecular weight, logP, polar surface area, and various topological and electronic indices.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that links the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Once a robust QSAR model is established, it can be used to predict the activity of this compound and guide the design of new derivatives with potentially enhanced potency.

Table 2: Key Molecular Descriptors for QSAR Analysis of Furan-2-Carboxamide Derivatives

| Descriptor | Description | Typical Value Range | Relevance to Activity |

| Molecular Weight | Mass of the molecule | 150 - 300 g/mol | Size and steric effects |

| LogP | Octanol-water partition coefficient | 1.5 - 3.5 | Lipophilicity and membrane permeability |

| Hydrogen Bond Donors | Number of N-H or O-H groups | 1 - 2 | Potential for hydrogen bonding with receptor |

| Hydrogen Bond Acceptors | Number of N or O atoms | 3 - 5 | Potential for hydrogen bonding with receptor |

| Polar Surface Area | Surface area of polar atoms | 50 - 70 Ų | Drug transport properties |

Homology Modeling and De Novo Drug Design Methodologies

When the three-dimensional structure of a target protein is not experimentally available, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. For this compound, if its biological target has no available crystal structure, a homology model could be built to enable molecular docking and other structure-based design efforts.

De novo drug design, on the other hand, involves the computational creation of novel molecular structures that are predicted to bind to a specific target. These methods can be either ligand-based, where new molecules are designed based on the structure of known active compounds, or structure-based, where molecules are built directly within the receptor's binding site. For this compound, de novo design could be used to generate novel furan-2-carboxamide derivatives with optimized interactions within the target's active site, potentially leading to improved affinity and selectivity.

Application of Machine Learning in Compound Prioritization

Machine learning (ML) is increasingly being applied in drug discovery to analyze complex datasets and make predictions. In the context of compound prioritization, ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to learn the complex relationships between them.

For a large virtual library of furan-2-carboxamide derivatives, including this compound, an ML model could be developed to predict various properties, such as:

Biological Activity: Predicting the potency against a specific target.

ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles.

Synthetic Accessibility: Estimating the ease of chemical synthesis.

By integrating these predictions, ML models can provide a multi-parameter scoring function to rank and prioritize compounds for synthesis and experimental testing. This data-driven approach helps to focus resources on the most promising candidates, thereby enhancing the efficiency of the drug discovery process.

Metabolic Transformations and Preclinical Pharmacokinetic Considerations for N Cyclopropylmethyl Furan 2 Carboxamide

In Vitro Metabolic Stability and Biotransformation Pathways

There is no publicly available data on the in vitro metabolic stability of N-(cyclopropylmethyl)furan-2-carboxamide in common test systems such as liver microsomes or hepatocytes. Parameters such as half-life (t½) and intrinsic clearance (CLint) have not been reported.

In general, the biotransformation of compounds containing a furan (B31954) ring can be complex. The furan moiety is susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. nih.govnih.gov For many furan-containing xenobiotics, this involves oxidation of the furan ring to generate electrophilic species that can interact with macromolecules. nih.gov

Potential biotransformation pathways for a molecule like this compound could theoretically include:

Oxidation of the furan ring: This is a common metabolic pathway for furan derivatives and can lead to ring-opened metabolites. nih.gov

Hydrolysis of the amide bond: This would cleave the molecule into furan-2-carboxylic acid and cyclopropylmethanamine.

Hydroxylation of the cyclopropylmethyl group: The alkyl substituent on the amide nitrogen could undergo oxidative metabolism.

Conjugation reactions: Phase II metabolic pathways, such as glucuronidation or sulfation, could occur on hydroxylated metabolites.

Without experimental data, the predominant metabolic pathways for this specific compound remain speculative.

Table 1: In Vitro Metabolic Stability of this compound

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint) |

|---|---|---|---|

| Liver Microsomes | N/A | No data available | No data available |

| Hepatocytes | N/A | No data available | No data available |

Evaluation of Preclinical Pharmacokinetic Parameters

No preclinical pharmacokinetic studies for this compound have been published. Therefore, key parameters such as oral bioavailability, plasma protein binding, volume of distribution, and clearance in any animal models are unknown. The general class of furan-containing compounds encompasses a wide range of pharmacokinetic properties, and it is not possible to predict the profile of this specific molecule without experimental data. pharmatutor.orgutripoli.edu.ly

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Parameter | Value |

|---|---|---|

| N/A | Oral Bioavailability (%) | No data available |

| N/A | Plasma Protein Binding (%) | No data available |

| N/A | Volume of Distribution (Vd) | No data available |

| N/A | Systemic Clearance (CL) | No data available |

| N/A | Elimination Half-Life (t½) | No data available |

Identification of Key Metabolites

Consistent with the lack of metabolism and pharmacokinetic data, there are no reports identifying the key metabolites of this compound in any biological system, either in vitro or in vivo. The identification of metabolites would typically follow incubation with liver fractions or analysis of plasma and excreta from preclinical studies, none of which are available in the public domain for this compound.

Table 3: Potential Metabolites of this compound

| Metabolite | Proposed Structure | Biological System |

|---|---|---|

| No data available | N/A | N/A |

| No data available | N/A | N/A |

Analytical and Biophysical Methodologies for Characterizing N Cyclopropylmethyl Furan 2 Carboxamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of a synthesized molecule's chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement, functional groups, and molecular weight of N-(cyclopropylmethyl)furan-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework. For this compound, specific proton (¹H) and carbon (¹³C) signals confirm the presence of the furan (B31954) ring, the cyclopropylmethyl group, and the central carboxamide linkage. While specific spectral data for the title compound is not publicly available, data from analogous furan-2-carboxamide derivatives allow for the prediction of characteristic chemical shifts. mdpi.comnih.gov For instance, the protons on the furan ring are typically observed in the aromatic region of the ¹H NMR spectrum, with distinct coupling patterns identifying their relative positions. mdpi.com The protons of the cyclopropyl (B3062369) and methylene (B1212753) groups would appear in the upfield region, with their multiplicity providing information on neighboring protons. nih.gov In the ¹³C NMR spectrum, the carbonyl carbon of the amide group gives a characteristic signal in the downfield region (e.g., ~158 ppm), while carbons of the furan ring and the cyclopropylmethyl group appear at predictable chemical shifts. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands confirming key structural features. A strong absorption band around 1630–1680 cm⁻¹ would indicate the C=O stretching vibration of the secondary amide. mdpi.com The N-H stretching vibration of the amide would typically appear as a medium intensity band around 3300–3500 cm⁻¹. mdpi.com Vibrations associated with the furan ring C-O-C and C=C bonds would also be present. researchgate.netrsc.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by measuring the exact mass. nih.gov Fragmentation patterns observed in the mass spectrum can offer further structural confirmation by showing the breakdown of the molecule into smaller, identifiable pieces corresponding to the furan-2-carbonyl and cyclopropylmethyl moieties.

| Technique | Expected Observation for this compound | Purpose |

| ¹H NMR | Signals for furan protons (~6.5-7.8 ppm), amide N-H proton, methylene protons (~3.3 ppm), and cyclopropyl protons (~0.2-1.1 ppm). | Confirms the hydrogen framework and connectivity. |

| ¹³C NMR | Signals for amide carbonyl carbon (~158 ppm), furan carbons, methylene carbon, and cyclopropyl carbons. | Confirms the carbon skeleton of the molecule. mdpi.com |

| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3400 cm⁻¹), and characteristic furan ring vibrations. mdpi.com | Identifies key functional groups (amide, furan). |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight (C₉H₁₁NO₂: 165.19 g/mol ). | Determines molecular weight and elemental formula (via HRMS). nih.gov |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity and quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of furan-2-carboxamide derivatives. nih.gov Analytical HPLC, often coupled with a UV detector, can rapidly assess the purity of a sample, with the area under the curve for the main peak being proportional to its concentration. Purity levels exceeding 95% are commonly required for compounds undergoing biological testing. nih.gov

Gas Chromatography (GC): GC is another valuable technique, particularly for volatile compounds. For molecules containing chiral centers or specific functional groups like the cyclopropane (B1198618) ring, specialized GC methods can be employed. Enantioselective GC, using a chiral stationary phase such as Chirasil-β-Dex, can be used to analyze and separate enantiomers of cyclopropane derivatives, which is relevant for ensuring the stereochemical purity of the compound if synthesized as a single enantiomer. researchgate.net

Column Chromatography: On a preparative scale, flash column chromatography is a standard method for the purification of synthesized furan-2-carboxamides. mdpi.commdpi.com The choice of solvent system (e.g., ethyl acetate/n-hexane) is optimized to achieve effective separation of the target compound from impurities based on differences in polarity. mdpi.com For compounds with limited solubility, alternative purification methods such as Soxhlet extraction have been utilized. mdpi.com

| Method | Application | Typical Conditions/Stationary Phase |

| Analytical HPLC | Purity determination (>95%). nih.gov | C18 reverse-phase column with a mobile phase gradient of water and acetonitrile. |

| Enantioselective GC | Separation of stereoisomers. | Chiral stationary phase (e.g., Chirasil-β-Dex). researchgate.net |

| Flash Column Chromatography | Preparative purification. | Silica gel with a non-polar/polar solvent system (e.g., n-hexane/ethyl acetate). mdpi.commdpi.com |

Biophysical Techniques for Ligand-Target Binding Characterization

Understanding how a ligand interacts with its biological target is crucial for elucidating its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. giffordbioscience.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association rate, kₐ, and dissociation rate, kⅆ) and affinity (dissociation constant, Kⅅ) of a ligand to its target protein, which is immobilized on a sensor chip. giffordbioscience.com This technique would allow for real-time monitoring of the binding between this compound and its putative target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kⅅ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). This provides a complete thermodynamic profile of the binding event.

Radioligand Binding Assays: These assays are highly sensitive methods used to characterize ligand-receptor interactions. giffordbioscience.com They involve using a radiolabeled version of a known ligand to compete with the unlabeled test compound (this compound) for binding to the target receptor. The results are used to determine the inhibition constant (Kᵢ), which reflects the affinity of the test compound for the receptor. giffordbioscience.com

Computational Docking: While not a direct biophysical measurement, molecular docking is a powerful computational tool often used in conjunction with experimental techniques. It predicts the preferred orientation and binding mode of a ligand within the active site of a target protein. nih.gov Docking studies have been successfully applied to other furan-2-carboxamide derivatives to predict their interactions with targets such as the LasR protein in P. aeruginosa and the main protease of SARS-CoV-2. researchgate.netnih.gov This approach can generate hypotheses about key binding interactions that can be tested experimentally.

| Technique | Key Parameters Measured | Purpose |

| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kⅆ (off-rate), Kⅅ (affinity). giffordbioscience.com | Quantifies binding kinetics and affinity in real-time. |

| Isothermal Titration Calorimetry (ITC) | Kⅅ, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Provides a complete thermodynamic profile of binding. |

| Radioligand Binding Assays | Kᵢ (inhibition constant), Bₘₐₓ (receptor density). giffordbioscience.com | Determines binding affinity through competitive binding. |

| Molecular Docking | Binding pose, interaction energy, key interacting residues. nih.govnih.gov | Predicts ligand-target interactions to guide experimental design. |

Advanced Assay Development for Biological Activity Profiling

To understand the biological effects of this compound, a range of biological assays must be developed. These assays profile the compound's activity at the molecular, cellular, and even organismal level.

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be monitored in the presence of varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC₅₀). nih.gov For furan derivatives, such assays have been used to identify potent inhibitors of the SARS-CoV-2 main protease. nih.gov Further enzymatic kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or covalent). nih.gov

Cell-Based Functional Assays: These assays measure the effect of the compound on cellular pathways. For example, derivatives of furan-2-carboxamide have been characterized in functional assays measuring agonist activity at NMDA receptor subtypes, yielding potency values (EC₅₀). nih.gov Other cell-based assays include cytotoxicity evaluations using methods like the MTT assay to determine the compound's effect on cell viability in cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines. mdpi.comorientjchem.org

Antimicrobial and Antibiofilm Assays: For compounds with potential antimicrobial activity, their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains. mdpi.com More advanced assays can profile activity against microbial biofilms, which are structured communities of cells. For furan-2-carboxamides, assays measuring the percentage of biofilm inhibition and the reduction of specific virulence factors (e.g., pyocyanin, proteases) have been used to identify anti-quorum sensing properties. nih.govresearchgate.net

| Assay Type | Endpoint Measured | Example Application for Furan Derivatives |

| Enzyme Inhibition | IC₅₀ value, mechanism of inhibition. | Screening for inhibitors of viral proteases. nih.gov |

| Receptor Functional Assay | EC₅₀ value, Eₘₐₓ. | Characterizing agonist/antagonist activity at neurotransmitter receptors. nih.gov |

| Cell Viability (MTT) Assay | IC₅₀ / CC₅₀ values. | Assessing anti-cancer potential and general cytotoxicity. mdpi.comorientjchem.org |

| Antimicrobial Susceptibility | Minimum Inhibitory Concentration (MIC). | Determining potency against pathogenic bacteria and fungi. mdpi.com |

| Antibiofilm Assay | % Biofilm Inhibition, Virulence Factor Reduction. | Identifying agents that disrupt bacterial quorum sensing and biofilm formation. nih.govresearchgate.net |

Current Perspectives and Future Directions in N Cyclopropylmethyl Furan 2 Carboxamide Research

Synthesis and Optimization Strategies

The efficient and scalable synthesis of N-(cyclopropylmethyl)furan-2-carboxamide is paramount for its thorough investigation and potential development. Current strategies primarily revolve around the amidation of furan-2-carboxylic acid or its activated derivatives with cyclopropylmethanamine.

Key Synthetic Approaches:

A common and effective method for the synthesis of this compound involves the use of coupling agents to facilitate the formation of the amide bond. One established approach is the reaction of furan-2-carboxylic acid with cyclopropylmethanamine in the presence of a carbodiimide, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov This method is often preferred due to its mild reaction conditions and good yields.

Another viable route is the conversion of furan-2-carboxylic acid to its more reactive acid chloride derivative, furan-2-carbonyl chloride. mdpi.com This intermediate can then be reacted with cyclopropylmethanamine, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield the desired amide. mdpi.com

Future optimization of these synthetic routes will likely focus on several key areas:

Green Chemistry Principles: Exploring more environmentally friendly solvents and catalysts to reduce the environmental impact of the synthesis. Microwave-assisted synthesis is one such avenue that could lead to shorter reaction times and increased efficiency. researchgate.net

Process Scalability: Developing synthetic protocols that are readily scalable for the production of larger quantities of the compound, which will be essential for extensive biological testing.

| Strategy | Key Reagents | Advantages | Potential Optimization Areas |

|---|---|---|---|

| Carbodiimide Coupling | Furan-2-carboxylic acid, Cyclopropylmethanamine, CDI | Mild reaction conditions, Good yields | Exploration of alternative coupling agents |

| Acid Chloride Formation | Furan-2-carboxylic acid, Thionyl chloride, Cyclopropylmethanamine, Triethylamine | High reactivity of intermediate | Use of less hazardous chlorinating agents |

| Microwave-Assisted Synthesis | Furan-2-carboxylic acid, Cyclopropylmethanamine | Reduced reaction times, Potentially higher yields | Solvent selection and power optimization |

Broadening the Scope of Biological Applications

The furan-2-carboxamide scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. ontosight.aiorientjchem.orgresearchgate.net This suggests that this compound could also exhibit a diverse pharmacological profile.

Potential Therapeutic Areas:

Anticancer Activity: Many furan-2-carboxamide derivatives have demonstrated potent anticancer properties. ontosight.aimdpi.com Research could be directed towards evaluating the cytotoxicity of this compound against various cancer cell lines. Mechanistic studies could then elucidate its potential mode of action, such as the inhibition of specific kinases or interference with cell cycle progression.

Antimicrobial Properties: The furan (B31954) nucleus is a component of many antimicrobial agents. orientjchem.orgmdpi.com Investigations into the antibacterial and antifungal activity of this compound are warranted. This could involve screening against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Anti-inflammatory Effects: Furan-containing compounds have also been explored for their anti-inflammatory potential. ontosight.ai Future studies could assess the ability of this compound to modulate inflammatory pathways, for instance, by measuring its effect on the production of pro-inflammatory cytokines.

Antiviral Activity: The structural motifs within this compound may lend themselves to antiviral applications. For example, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease. nih.gov This suggests that screening this compound against a range of viruses could be a fruitful area of research.

Antibiofilm Activity: Recent studies have highlighted the potential of furan-2-carboxamides in combating bacterial biofilms, which are a significant challenge in clinical settings. nih.govnih.govresearchgate.net Evaluating the efficacy of this compound in preventing biofilm formation or disrupting existing biofilms of clinically relevant bacteria like Pseudomonas aeruginosa could open up new therapeutic avenues. nih.govresearchgate.net

| Therapeutic Area | Rationale based on Furan-2-carboxamide Derivatives | Potential Research Focus |

|---|---|---|

| Oncology | Demonstrated cytotoxicity against various cancer cell lines ontosight.aimdpi.com | In vitro screening against a panel of cancer cells; mechanistic studies |

| Infectious Diseases (Antimicrobial) | Known antibacterial and antifungal properties of the furan scaffold orientjchem.orgmdpi.com | Determination of MICs against pathogenic bacteria and fungi |

| Inflammation | Reported anti-inflammatory activity of related compounds ontosight.ai | Assessment of impact on inflammatory pathways and cytokine production |

| Virology | Structural similarities to known viral protease inhibitors nih.gov | Screening against a variety of viral targets |

| Infectious Diseases (Antibiofilm) | Efficacy of furan-2-carboxamides against bacterial biofilms nih.govnih.govresearchgate.net | Evaluation of biofilm inhibition and disruption capabilities |

Integration of Advanced Research Methodologies

Advanced Methodologies for Future Research:

Computational Modeling and Molecular Docking: In silico approaches, such as molecular docking, can be employed to predict the binding affinity of this compound to various biological targets. nih.govresearchgate.net This can help in prioritizing experimental studies and in the rational design of more potent analogs. Density Functional Theory (DFT) can also be used to analyze its antioxidant activity and free radical scavenging mechanisms. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.govewadirect.commdpi.com this compound and its derivatives can be included in HTS campaigns to identify novel biological activities and potential therapeutic targets in an efficient manner.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound is essential. This involves the synthesis and biological evaluation of a series of analogs with modifications to the furan ring, the carboxamide linker, and the cyclopropylmethyl group. The data generated will be invaluable for optimizing the compound's potency and selectivity.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a drug candidate. In vitro assays and in vivo animal models can provide crucial data on its bioavailability and metabolic stability. Optimization campaigns for similar nitrofuran antitubercular agents have shown that modifications, such as the introduction of an α,α-dimethylbenzyl moiety, can significantly improve microsomal stability and pharmacokinetic profiles. nih.gov

| Methodology | Application | Expected Outcome |

|---|---|---|

| Computational Modeling | Predicting binding to biological targets; analyzing antioxidant potential | Identification of high-priority targets for experimental validation; understanding of reaction mechanisms |

| High-Throughput Screening (HTS) | Rapidly assessing activity against a wide range of biological assays | Discovery of novel biological activities and therapeutic leads |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure and biological testing | Identification of key structural features for optimal activity and selectivity |

| Pharmacokinetic Profiling | In vitro and in vivo assessment of ADME properties | Data on bioavailability, metabolic stability, and potential for in vivo efficacy |

Q & A

Q. Why do some furan-2-carboxamides exhibit unexpected toxicity profiles?

- Methodological Answer : Toxicity may arise from off-target interactions or metabolic byproducts. Perform metabolite profiling (e.g., LC-MS) and compare with structurally related compounds (e.g., thiourea derivatives ).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.